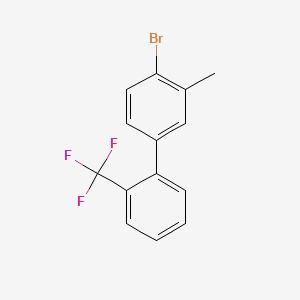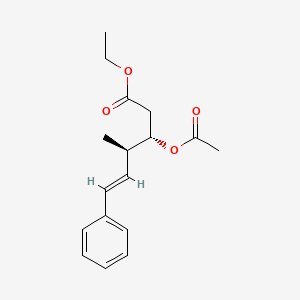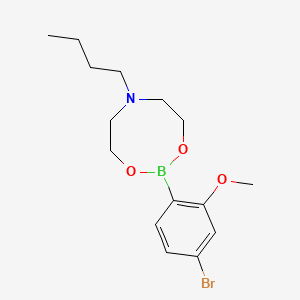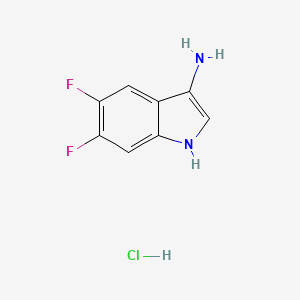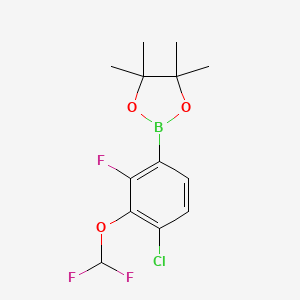![molecular formula C22H31BO4 B14031486 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14031486.png)
9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate is a complex organic molecule that features a boron-containing dioxaborolane ring and a benzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate typically involves the following steps:
- Formation of the Dioxaborolane Ring : This step involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring .
- Attachment to Benzoannulene Core : The dioxaborolane ring is then attached to the benzoannulene core through a series of coupling reactions, often facilitated by palladium or copper catalysts .
- Pivalate Ester Formation : The final step involves the esterification of the hydroxyl group on the benzoannulene core with pivalic acid, typically using acid chlorides or anhydrides in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the benzoannulene core, leading to the formation of quinones or other oxidized derivatives .
- Reduction : Reduction reactions can target the dioxaborolane ring, potentially converting it to boronic acids or alcohols .
- Substitution : The compound can participate in substitution reactions, especially at the boron center, where nucleophiles can replace the dioxaborolane ring .
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used .
- Substitution : Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce boronic acids .
Scientific Research Applications
Chemistry:
- Catalysis : The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling .
- Organic Synthesis : It serves as a building block for the synthesis of more complex organic molecules .
Mechanism of Action
The mechanism by which 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate exerts its effects involves interactions at the molecular level:
Comparison with Similar Compounds
Similar Compounds:
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : Shares the dioxaborolane ring but lacks the benzoannulene core .
- Phenylboronic Acid Pinacol Ester : Similar boron-containing structure but with a phenyl group instead of the benzoannulene core .
Uniqueness: The uniqueness of 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate lies in its combination of the dioxaborolane ring and the benzoannulene core, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C22H31BO4 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8,9-dihydro-7H-benzo[7]annulen-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H31BO4/c1-20(2,3)19(24)25-16-12-13-17-15(14-16)10-8-9-11-18(17)23-26-21(4,5)22(6,7)27-23/h11-14H,8-10H2,1-7H3 |
InChI Key |
LSJLRSIFDIZDFT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCC3=C2C=CC(=C3)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


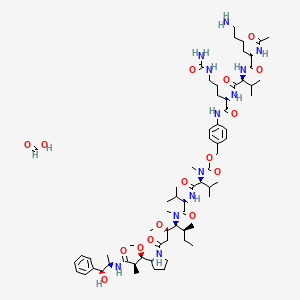
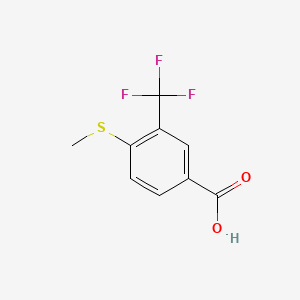
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
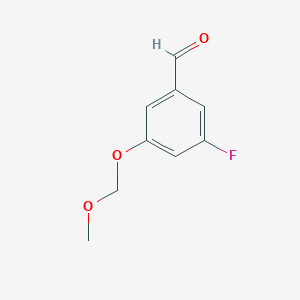
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
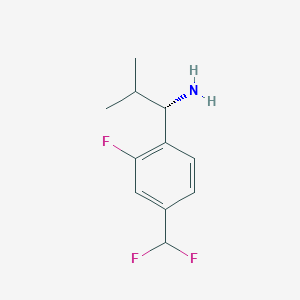

![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)
